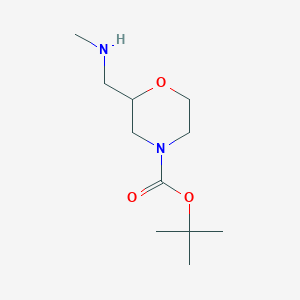

tert-Butyl 2-((methylamino)methyl)morpholine-4-carboxylate

Vue d'ensemble

Description

tert-Butyl 2-((methylamino)methyl)morpholine-4-carboxylate, also known as tert-butyl 2-[(methylamino)methyl]-4-morpholinecarboxylate, is a chemical compound with the molecular formula C11H22N2O3 and a molecular weight of 230.31 g/mol . This compound is characterized by its morpholine ring structure, which is substituted with a tert-butoxycarbonyl (Boc) group and a methylamino group.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-((methylamino)methyl)morpholine-4-carboxylate typically involves the protection of the morpholine nitrogen with a Boc group, followed by the introduction of the methylamino group. One common method involves the reaction of morpholine with di-tert-butyl dicarbonate (Boc2O) to form Boc-protected morpholine. This intermediate is then reacted with formaldehyde and methylamine to introduce the methylamino group .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

tert-Butyl 2-((methylamino)methyl)morpholine-4-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The Boc group can be removed under acidic conditions to yield the free amine.

Oxidation and Reduction: The methylamino group can undergo oxidation to form corresponding imines or reduction to form secondary amines.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form complex molecules.

Common Reagents and Conditions

Acidic Conditions: For Boc deprotection, reagents like trifluoroacetic acid (TFA) are commonly used.

Oxidizing Agents: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used for oxidation reactions.

Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Major Products Formed

Free Amine: Formed by Boc deprotection.

Imines and Secondary Amines: Formed through oxidation and reduction reactions, respectively.

Coupled Products: Formed through coupling reactions with various aryl or alkyl halides.

Applications De Recherche Scientifique

Medicinal Chemistry

Tert-butyl 2-((methylamino)methyl)morpholine-4-carboxylate has shown promise in various therapeutic areas:

- Serotonin and Noradrenaline Reuptake Inhibition : The compound exhibits activity as both serotonin and noradrenaline reuptake inhibitors, making it potentially useful for treating disorders such as depression, anxiety, and ADHD .

- Antitumor Activity : Preliminary studies indicate that this compound may inhibit the growth of certain cancer cell lines, suggesting its potential as an antitumor agent. For instance, in vitro studies have demonstrated a reduction in viability of aggressive cancer cells by up to 55% at specific concentrations .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis:

- Synthetic Methodologies : It is employed in the development of new synthetic pathways due to its unique reactivity profile. Various chemical reactions including oxidation, reduction, and substitution can be performed using this compound as a starting material.

Biological Studies

Research into the biological activities of this compound has revealed several interesting properties:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could have implications for drug design targeting metabolic disorders.

- Receptor Modulation : It may interact with neurotransmitter systems, indicating potential neuroprotective effects .

In Vitro Studies

In laboratory settings, the efficacy of this compound has been evaluated through various assays:

- Cancer Cell Lines : Studies have shown that treatment with this compound can significantly decrease the viability of specific cancer cell lines such as MCF7 (breast cancer) by disrupting cellular proliferation pathways .

In Vivo Studies

Animal models have been utilized to assess the pharmacokinetics and therapeutic potential of the compound:

- Xenograft Models : Administration of this compound resulted in notable tumor size reductions compared to control groups, highlighting its potential as an effective anticancer agent .

Mécanisme D'action

The mechanism of action of tert-Butyl 2-((methylamino)methyl)morpholine-4-carboxylate depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the Boc group is cleaved in vivo to release the active amine. The released amine can then interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-Boc-2-(aminomethyl)morpholine

- 4-Boc-2-morpholineacetic acid

- 4-Boc-2-morpholinecarboxylic acid

Uniqueness

tert-Butyl 2-((methylamino)methyl)morpholine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both the Boc-protected amine and the methylamino group allows for versatile chemical modifications and applications in various fields .

Activité Biologique

tert-Butyl 2-((methylamino)methyl)morpholine-4-carboxylate is a morpholine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which may contribute to its pharmacological properties. In this article, we will explore the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 225.33 g/mol. The compound features a tert-butyl group, a morpholine ring, and a carboxylate functional group, which are critical for its biological interactions.

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.

- Receptor Interaction : It may interact with various receptors, influencing signaling pathways critical for cellular function.

Pharmacokinetics

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound. A study highlighted the following parameters for related compounds:

| Parameter | Value |

|---|---|

| Clearance (Cl) | 14 mL/min/kg |

| Volume of Distribution (Vd) | 0.6 L/kg |

| Half-life (t1/2) | 80 min |

| Bioavailability (F) | 42% |

These parameters suggest that compounds within the same class may exhibit moderate bioavailability and clearance rates, indicating potential therapeutic efficacy in vivo .

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Antitumor Activity : Preliminary studies suggest that this compound may enhance the effectiveness of chemotherapeutic agents by modulating autophagy pathways. For instance, it has been noted to sensitize tumor cells to other anticancer drugs through autophagy regulation .

- Cytotoxic Effects : In vitro assays have demonstrated that this compound can induce cytotoxicity in cancer cell lines, leading to increased cell death in a dose-dependent manner.

Case Studies

Several case studies have explored the effects of similar compounds on cancer treatment:

- A study on related morpholine derivatives indicated that they could inhibit kinase activity in tumor cells, suggesting potential applications in targeted cancer therapies .

- Another investigation focused on the interaction of morpholine-based compounds with specific protein targets, revealing their capacity to modulate cellular signaling pathways crucial for tumor growth .

Q & A

Q. Basic: How can the synthesis of tert-Butyl 2-((methylamino)methyl)morpholine-4-carboxylate be optimized for improved yield and purity?

Methodological Answer:

Optimization typically involves adjusting reaction parameters such as temperature, solvent polarity, and stoichiometry. For morpholine-carboxylate derivatives, tert-butyl protection is often employed to stabilize intermediates. A stepwise approach is recommended:

- Aminoalkylation: Introduce the methylaminomethyl group via reductive amination using sodium triacetoxyborohydride (STAB) in dichloromethane at 0–25°C .

- Boc Protection: Use di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with catalytic DMAP to protect the morpholine nitrogen .

- Purification: Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water for >95% purity .

Q. Basic: What spectroscopic and crystallographic methods are recommended for structural confirmation?

Methodological Answer:

- NMR Spectroscopy: Use ¹H/¹³C NMR to verify the tert-butyl group (δ ~1.4 ppm for ⁹H, singlet) and morpholine ring protons (δ ~3.5–4.0 ppm for N–CH₂) .

- X-ray Crystallography: For absolute stereochemical confirmation, grow single crystals via slow evaporation in ethanol. Refine using SHELXL (SHELX-97) with Mo Kα radiation (λ = 0.71073 Å) .

- Mass Spectrometry: High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ expected for C₁₂H₂₃N₂O₃: 267.1708) .

Q. Advanced: How does stereochemistry at the morpholine ring influence pharmacological activity?

Methodological Answer:

Chiral centers in morpholine derivatives can drastically alter receptor binding. For example, (R)-configured analogs of similar compounds show enhanced α2C adrenergic receptor agonism . To evaluate:

- Enantiomer Separation: Use chiral HPLC (Chiralpak IA column, hexane/isopropanol 85:15).

- In Vitro Assays: Compare enantiomers in cAMP inhibition assays (CHO-K1 cells expressing α2C receptors) .

- Molecular Docking: Perform simulations (e.g., AutoDock Vina) to assess binding affinity differences between enantiomers .

Q. Advanced: What experimental designs are suitable for analyzing stability under varying pH and temperature?

Methodological Answer:

- Forced Degradation Studies:

- Kinetic Analysis: Apply the Arrhenius equation to predict shelf life at 25°C from accelerated stability data .

Q. Basic: What in vitro assays are appropriate for initial biological activity screening?

Methodological Answer:

- Receptor Binding Assays: Use radioligand displacement (e.g., [³H]-RX821002 for α2-adrenergic receptors) in transfected HEK-293 cells .

- Functional Assays: Measure cAMP production (ELISA) in cells treated with forskolin and test compound .

- Cytotoxicity Screening: Perform MTT assays in HepG2 cells (24–72 hours, 1–100 µM) to rule out nonspecific toxicity .

Q. Advanced: How can metabolic pathways be studied in preclinical models?

Methodological Answer:

- In Vitro Metabolism: Incubate the compound with liver microsomes (human/rat) and NADPH. Identify metabolites via LC-MS/MS .

- In Vivo Studies: Administer ¹⁴C-labeled compound to Sprague-Dawley rats. Collect plasma, urine, and feces for metabolite profiling .

- Enzyme Inhibition: Test CYP450 isoform inhibition (e.g., CYP3A4, 2D6) using fluorogenic substrates .

Q. Advanced: What challenges arise during scale-up from milligram to gram quantities?

Methodological Answer:

- Exothermic Reactions: Use jacketed reactors with controlled cooling during Boc protection to prevent runaway reactions .

- Solvent Selection: Replace THF with 2-MeTHF for safer large-scale extractions (higher boiling point, lower toxicity) .

- Workflow Efficiency: Implement continuous flow chemistry for the reductive amination step to enhance reproducibility .

Propriétés

IUPAC Name |

tert-butyl 2-(methylaminomethyl)morpholine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-5-6-15-9(8-13)7-12-4/h9,12H,5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNVVDVAFPTYVMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOC(C1)CNC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887987-72-6 | |

| Record name | tert-butyl 2-[(methylamino)methyl]morpholine-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.